molecular formula C22H32N2O7S B8343599 beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(3-ethoxy-3-oxopropyl)-, ethyl ester CAS No. 82560-28-9

beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(3-ethoxy-3-oxopropyl)-, ethyl ester

Cat. No.: B8343599
CAS No.: 82560-28-9
M. Wt: 468.6 g/mol
InChI Key: AMOPIHNCMFLXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Alanine, N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-N-(3-ethoxy-3-oxopropyl)-, ethyl ester is a useful research compound. Its molecular formula is C22H32N2O7S and its molecular weight is 468.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

82560-28-9

Molecular Formula

C22H32N2O7S

Molecular Weight

468.6 g/mol

IUPAC Name

ethyl 3-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-(3-ethoxy-3-oxopropyl)amino]propanoate

InChI

InChI=1S/C22H32N2O7S/c1-6-28-18(25)11-13-24(14-12-19(26)29-7-2)32-23(5)21(27)30-17-10-8-9-16-15-22(3,4)31-20(16)17/h8-10H,6-7,11-15H2,1-5H3

InChI Key

AMOPIHNCMFLXNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(CCC(=O)OCC)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 11 g quantity (0.05 mole) of 2,3-dihydro-2,2-dimethylbenzofuran-7-yl N-methyl-carbamate was dissolved in 70 ml of methylene chloride, 5.2 g (0.05 mole) of sulfur dichloride was added to the solution with cooling, and 5 g (0.05 mole) of triethylamine was further added dropwise to the solution at -10° to -5° C. The mixture was stirred at 0° C. for one hour and further at room temperature for 2 hours. After cooling to -10° to -5° C., 10.9 g (0.05 mole) of diethyl iminodipropionate was added dropwise to the mixture, and 5 g (0.05 mole) of triethylamine was further added dropwise to the mixture. The resulting mixture was stirred at 0° C. for 2 hours and thereafter allowed to stand overnight at room temperature. With addition of 100 ml of methylene chloride, the reaction mixture was washed with 100 ml of water three times. The methylene chloride layer was dried and then concentrated in a vacuum to give an oily product, which was almost entirely composed of the desired product although containing small amounts of impurities. Yield: 16.9 g (72.2%).
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
10.9 g
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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